4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide
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Overview
Description
4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with N,N-dimethylpiperazine to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmacological agent in the treatment of certain diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide include:
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenylurea
- 3,4-Dichlorophenylhydrazine
Uniqueness
What sets this compound apart from these similar compounds is its unique piperazine ring structure and the presence of the carboxamide group. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-16(2)13(19)18-7-5-17(6-8-18)10-3-4-11(14)12(15)9-10/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKGUNIRAJUIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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